(3-(Difluoromethoxy)phenyl)boronic acid
Overview
Description
(3-(Difluoromethoxy)phenyl)boronic acid: is a boronic acid derivative characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a boronic acid group. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 3-hydroxyphenylboronic acid with difluoromethylating agents under controlled conditions.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with difluoromethyl borate followed by hydrolysis.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters.
Mechanism of Action
Target of Action
It is commonly used in the synthesis of biologically active compounds , suggesting that its targets could vary depending on the specific derivative being synthesized.
Mode of Action
As a boronic acid derivative, it may interact with its targets through the formation of reversible covalent bonds, which is a common mechanism for boronic acids .
Biochemical Pathways
It is used in the synthesis of various biologically active compounds , suggesting that it could potentially affect multiple pathways depending on the specific derivative and its targets.
Result of Action
As a precursor in the synthesis of various biologically active compounds , its effects would likely depend on the specific derivative and its biological targets.
Action Environment
It is worth noting that boronic acids are generally sensitive to ph changes, which could potentially influence their stability and reactivity .
Biochemical Analysis
Biochemical Properties
(3-(Difluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool in studying protease function and regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protease-activated receptors (PARs). By inhibiting serine proteases, this compound can modulate PAR signaling, affecting processes such as inflammation, coagulation, and cell proliferation . Additionally, it impacts gene expression and cellular metabolism by altering the activity of proteases involved in these pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of serine proteases. The compound binds to the active site serine residue, forming a tetrahedral intermediate that mimics the transition state of the enzyme’s natural substrate. This binding inhibits the enzyme’s catalytic activity, preventing the hydrolysis of peptide bonds. The inhibition is reversible, allowing for controlled studies of protease function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under inert conditions at low temperatures (below -20°C). It can degrade over time when exposed to moisture and air. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays where protease activity is continuously monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, it can lead to adverse effects such as tissue damage and inflammation due to off-target interactions. Threshold effects have been observed, where a minimal effective dose is required to achieve significant protease inhibition .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and trypsin, which play crucial roles in protein digestion and metabolism. By inhibiting these enzymes, this compound can alter metabolic flux and affect the levels of various metabolites. This interaction is particularly useful in studying the regulation of protease activity and its impact on metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with target proteases. It is often found in compartments where these enzymes are active, such as lysosomes and the extracellular matrix. Post-translational modifications and targeting signals can direct this compound to specific organelles, enhancing its inhibitory effects on protease activity .
Chemical Reactions Analysis
(3-(Difluoromethoxy)phenyl)boronic acid: undergoes several types of reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Organic solvents such as toluene or DMF are often used.
Temperature: Reactions are typically conducted at elevated temperatures to facilitate the process.
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura coupling reactions.
Phenolic Derivatives: From oxidation reactions.
Scientific Research Applications
(3-(Difluoromethoxy)phenyl)boronic acid: has diverse applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: It is utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
3-(Trifluoromethoxy)phenylboronic acid
3-(Fluoromethoxy)phenylboronic acid
3-(Chloromethoxy)phenylboronic acid
(3-(Difluoromethoxy)phenyl)boronic acid in various scientific and industrial applications, showcasing its versatility and importance in modern chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
[3-(difluoromethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-2-5(4-6)8(11)12/h1-4,7,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQKXEUNYFZVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590221 | |
Record name | [3-(Difluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866607-09-2 | |
Record name | [3-(Difluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Difluoromethoxy)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.